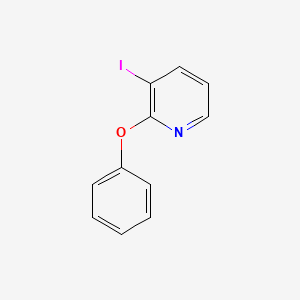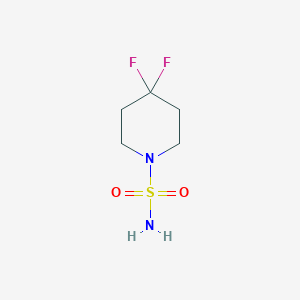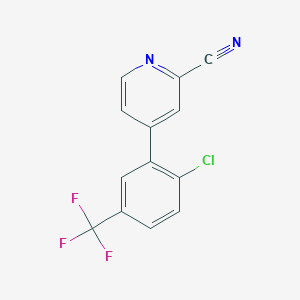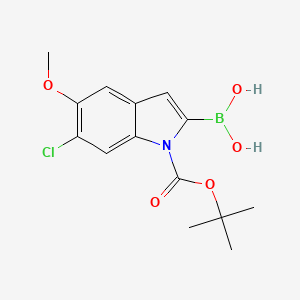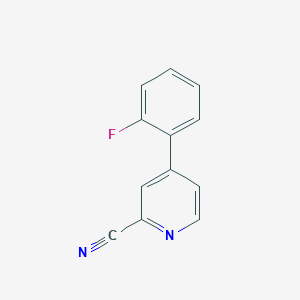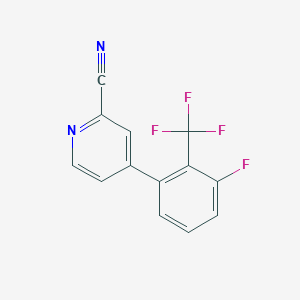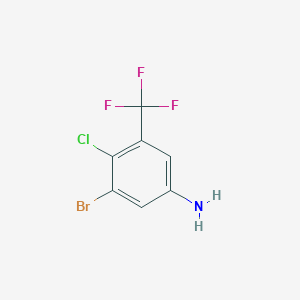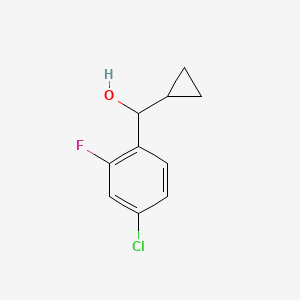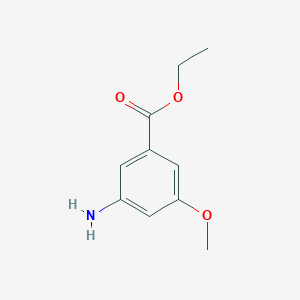![molecular formula C8H17Cl2N3O B1396950 (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1189674-43-8](/img/structure/B1396950.png)
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
描述
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a chemical compound that features a combination of an imidazole ring and an amine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole ring, a common motif in biologically active molecules, suggests potential pharmacological activities.
作用机制
Target of Action
The primary target of this compound, also known as 2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of various cellular processes, including bronchodilation and anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cell function . The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved.
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects, making it potentially useful in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) . The exact molecular and cellular effects would depend on the specific pathways activated by the increased levels of cyclic nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide, such as 2-chloroethyl methyl ether, to introduce the 2-methoxyethyl group.
Amination: The resulting intermediate is then subjected to reductive amination with formaldehyde and a secondary amine to introduce the [(1-methyl-1H-imidazol-2-yl)methyl]amine moiety.
Formation of the Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce any present carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the imidazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.
科学研究应用
Chemistry
In chemistry, (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations, making it valuable for the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the imidazole ring, which is known to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Imidazole derivatives are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antihypertensive activities.
Industry
Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of a wide range of products.
相似化合物的比较
Similar Compounds
Histamine: An endogenous compound with an imidazole ring, involved in immune responses and neurotransmission.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.
Uniqueness
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyethyl group and the specific substitution pattern on the imidazole ring differentiate it from other imidazole derivatives, potentially leading to unique reactivity and applications.
属性
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCVPBEEIGNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


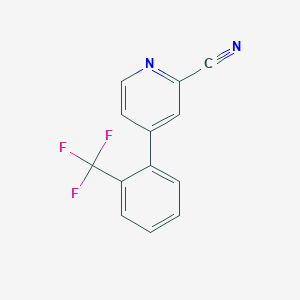
![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)


